molecular formula C13H15N3O4S2 B4691039 5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide

5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4691039
M. Wt: 341.4 g/mol
InChI Key: KMBZHTDXMLVHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as ESI-09 and belongs to the class of benzamides. ESI-09 has been widely studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of ESI-09 is not fully understood, but studies have shown that it can inhibit the activity of the RAC1 protein. RAC1 is a small GTPase that plays a crucial role in various cellular processes such as cell migration, proliferation, and survival. Inhibition of RAC1 activity by ESI-09 can lead to the inhibition of cancer cell growth and the production of inflammatory cytokines.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. Studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis. In addition, ESI-09 can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, ESI-09 has been shown to have low toxicity, making it safe for use in lab experiments.
However, there are also limitations to using ESI-09 in lab experiments. One limitation is that the mechanism of action of ESI-09 is not fully understood, making it difficult to interpret the results of experiments. In addition, ESI-09 can be expensive to synthesize, making it difficult for researchers with limited resources to obtain.

Future Directions

There are several future directions for research involving ESI-09. One direction is to further investigate the mechanism of action of ESI-09. Understanding the mechanism of action can help researchers develop more effective treatments for cancer and inflammatory diseases.
Another direction is to investigate the potential of ESI-09 in combination with other drugs. Studies have shown that combining ESI-09 with other drugs can enhance its efficacy in inhibiting cancer cell growth.
Furthermore, future research can focus on developing more efficient and cost-effective methods for synthesizing ESI-09. This can make it more accessible to researchers with limited resources and facilitate further research on its potential applications.
Conclusion
In conclusion, ESI-09 is a promising chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. Its mechanism of action and biochemical and physiological effects make it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

ESI-09 has been widely studied for its potential in various scientific research applications. One of the most promising applications of ESI-09 is in the field of cancer research. Studies have shown that ESI-09 can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
In addition to cancer research, ESI-09 has also been studied for its potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Studies have shown that ESI-09 can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S2/c1-3-15-22(18,19)9-4-5-11(20-2)10(8-9)12(17)16-13-14-6-7-21-13/h4-8,15H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBZHTDXMLVHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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